5-(p-Tolyl)picolinic acid
CAS No.: 1225956-67-1
Cat. No.: VC0113734
Molecular Formula: C13H11NO2
Molecular Weight: 213.236
* For research use only. Not for human or veterinary use.

CAS No. | 1225956-67-1 |
---|---|
Molecular Formula | C13H11NO2 |
Molecular Weight | 213.236 |
IUPAC Name | 5-(4-methylphenyl)pyridine-2-carboxylic acid |
Standard InChI | InChI=1S/C13H11NO2/c1-9-2-4-10(5-3-9)11-6-7-12(13(15)16)14-8-11/h2-8H,1H3,(H,15,16) |
Standard InChI Key | PYNSPFQIGYWYOJ-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)C2=CN=C(C=C2)C(=O)O |
Chemical Properties and Structure
5-(p-Tolyl)picolinic acid is identified by the CAS number 1225956-67-1 and represented by the molecular formula C₁₃H₁₁NO₂. The compound has a molecular weight of approximately 213.236 g/mol, consistent with its structural components. Structurally, this compound features a pyridine ring (a six-membered aromatic heterocycle containing one nitrogen atom) with a carboxylic acid functional group (−COOH) at the second position, commonly referred to as the picolinic acid backbone. The distinguishing feature of this compound is the para-tolyl group (4-methylphenyl) attached at the fifth position of the pyridine ring.
Physical and Chemical Properties
The physical and chemical properties of 5-(p-Tolyl)picolinic acid are summarized in the following table:
Property | Value |
---|---|
CAS Number | 1225956-67-1 |
Molecular Formula | C₁₃H₁₁NO₂ |
Molecular Weight | 213.236 g/mol |
Structure | Picolinic acid backbone with p-tolyl at position 5 |
Functional Groups | Carboxylic acid at position 2, para-tolyl at position 5 |
Ring System | Pyridine (6-membered with one nitrogen) |
The compound's structure confers specific chemical reactivity patterns, particularly through the carboxylic acid group, which can participate in acid-base reactions and form various derivatives such as esters and amides. The pyridine nitrogen contributes to the compound's ability to act as a weak base and potential chelating agent for metal ions, properties that are characteristic of picolinic acid derivatives .
Synthesis Methods
The synthesis of 5-(p-Tolyl)picolinic acid typically involves multiple steps, with 5-bromopicolinic acid commonly used as a starting material. The key transformation often employs Suzuki coupling reactions, which are palladium-catalyzed cross-coupling reactions between organoboron compounds and organohalides.
Suzuki Coupling Approach
In a typical synthesis procedure, 5-bromopicolinic acid reacts with 4-methylphenyl boronic acid (p-tolylboronic acid) in the presence of a palladium catalyst and a base to form the carbon-carbon bond between the pyridine ring and the p-tolyl group. This approach is effective due to the mild reaction conditions and tolerance of various functional groups, making it suitable for the synthesis of functionalized picolinic acid derivatives.
Applications in Agricultural Chemistry
Synthetic Auxin Herbicides
Picolinic acid derivatives, including 5-(p-Tolyl)picolinic acid, have significant potential applications in the development of synthetic auxin herbicides. Auxin herbicides function by mimicking the plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and abnormal growth that ultimately results in plant death . The structural features of picolinic acid derivatives allow them to interact with the plant's auxin receptors, making them effective herbicidal agents .
Comparative Analysis with Other Picolinate Herbicides
Medicinal Chemistry and Biological Activities
Anticancer Properties
Research indicates that 5-(p-Tolyl)picolinic acid exhibits various biological activities, particularly in the field of cancer research. Derivatives of picolinic acid have been shown to induce apoptosis in cancer cells, suggesting their potential as therapeutic agents. Compounds similar to 5-(p-Tolyl)picolinic acid have demonstrated cytotoxicity against lung cancer cells by triggering apoptotic pathways, highlighting the potential medicinal applications of this class of compounds.
Antiviral Activity
Picolinic acid and its derivatives, including 5-(p-Tolyl)picolinic acid, have been observed to exhibit antiviral activity. This property makes these compounds of interest in virological studies, although the specific mechanisms underlying this activity and the efficacy against particular viral pathogens require further investigation.
Other Biological Activities
Beyond anticancer and antiviral properties, picolinic acid derivatives may possess additional biological activities that could be exploited for medicinal purposes. The structural features of these compounds, particularly the nitrogen-containing heterocycle and the carboxylic acid functionality, contribute to their ability to interact with various biological targets, including enzymes and receptors .
Molecular Studies and Structure-Activity Relationships
Molecular Docking Studies
Molecular docking studies suggest that 5-(p-Tolyl)picolinic acid can interact with various biological targets, providing insights into its potential mechanisms of action. These computational approaches help predict how the compound binds to specific proteins or receptors, facilitating the understanding of structure-activity relationships and guiding the design of more effective derivatives.
For related picolinic acid compounds, molecular docking analyses have revealed interactions with the receptor auxin-signaling F-box protein 5 (AFB5), which is a key component in the auxin signaling pathway in plants . The binding affinity and interaction patterns with these receptors significantly influence the herbicidal activity of picolinic acid derivatives .
Structure-Activity Relationships
Studies on similar compounds have employed three-dimensional quantitative structure-activity relationship (3D-QSAR) models to establish correlations between structural features and biological activities . These models help identify the structural elements that contribute most significantly to desired properties, guiding synthetic strategies toward more effective compounds .
In the context of herbicidal activity, the positioning and nature of substituents on the picolinic acid backbone have been found to significantly influence efficacy . For instance, in some related compounds, the presence of specific substituents at positions 3, 4, and 5 of the pyridine ring enhances herbicidal activity, while modifications at position 6 with aryl or pyrazolyl groups can impart selectivity toward certain plant species .
Synthesis and Characterization of Related Compounds
Crystallographic Studies
Crystallographic studies have been conducted on related compounds such as 5-bromopicolinic acid monohydrate, providing insights into the structural characteristics of picolinic acid derivatives . These studies reveal details about bond lengths, angles, and packing arrangements in the crystal lattice, which can be valuable for understanding structure-property relationships . Similar crystallographic analyses of 5-(p-Tolyl)picolinic acid would provide precise structural information that could inform its potential applications and interactions with biological targets.
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